3,8-Diethoxyquinoline
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Overview
Description
3,8-Diethoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diethoxyquinoline can be achieved through various methods, including transition-metal catalyzed reactions and one-pot synthesis. One common method involves the reaction of 3,8-dihydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,8-Diethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: this compound-2-carboxylic acid.
Reduction: 3,8-Diethoxytetrahydroquinoline.
Substitution: 3,8-Diaminoquinoline.
Scientific Research Applications
3,8-Diethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,8-Diethoxyquinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting metal homeostasis in microbial cells. In cancer research, it has been shown to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
3,8-Dimethoxyquinoline: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.
Quinoline: The parent compound, widely studied for its pharmacological and industrial applications.
Uniqueness of 3,8-Diethoxyquinoline: The presence of ethoxy groups at the 3 and 8 positions enhances its solubility and reactivity compared to other quinoline derivatives. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,8-diethoxyquinoline |
InChI |
InChI=1S/C13H15NO2/c1-3-15-11-8-10-6-5-7-12(16-4-2)13(10)14-9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
LDCLCDZRWOXUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=CC(=CN=C21)OCC |
Origin of Product |
United States |
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